2-(4-Propylphenylsulfonyl)naphthalene-1,4-diol
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Overview
Description
2-(4-propylphenylsulfonyl)naphthalene-1,4-diol is a chemical compound characterized by its unique structure, which includes a naphthalene core substituted with a propylphenylsulfonyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propylphenylsulfonyl)naphthalene-1,4-diol can be achieved through a series of chemical reactions. One common method involves the dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reactions . This process typically requires the use of ligands, bases, and solvents under specific conditions. For example, the reaction may involve the use of Pd(dba)2 as a catalyst, K2CO3 as a base, and toluene as a solvent at elevated temperatures (e.g., 120°C) for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the reaction, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-propylphenylsulfonyl)naphthalene-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield naphthoquinones, while reduction of the sulfonyl group may produce the corresponding sulfide.
Scientific Research Applications
2-(4-propylphenylsulfonyl)naphthalene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-propylphenylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved in its action depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-propylphenylsulfonyl)naphthalene-1,4-diol include other sulfonyl-naphthalene derivatives, such as:
- 2-(4-methylphenylsulfonyl)naphthalene-1,4-diol
- 2-(4-ethylphenylsulfonyl)naphthalene-1,4-diol
- 2-(4-butylphenylsulfonyl)naphthalene-1,4-diol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer distinct steric and electronic properties compared to other alkyl groups, affecting the compound’s interactions with molecular targets and its overall behavior in chemical reactions.
Properties
Molecular Formula |
C19H18O4S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-propylphenyl)sulfonylnaphthalene-1,4-diol |
InChI |
InChI=1S/C19H18O4S/c1-2-5-13-8-10-14(11-9-13)24(22,23)18-12-17(20)15-6-3-4-7-16(15)19(18)21/h3-4,6-12,20-21H,2,5H2,1H3 |
InChI Key |
BCECDLBGKYFWCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)O)O |
Origin of Product |
United States |
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